molecular formula C18H18N2O2S B2629481 (2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile CAS No. 16092-97-0

(2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile

Cat. No.: B2629481
CAS No.: 16092-97-0
M. Wt: 326.41
InChI Key: CFSPXTHUDMFZPG-UHFFFAOYSA-N
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Description

(2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is an organic compound with a complex structure It contains a dimethylamino group, a phenyl ring, a methylbenzenesulfonyl group, and a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling under specific conditions. For example, the synthesis might involve:

    Preparation of 4-(dimethylamino)benzaldehyde: This can be achieved through the dimethylation of 4-aminobenzaldehyde.

    Preparation of 4-methylbenzenesulfonyl chloride: This involves the sulfonation of toluene followed by chlorination.

    Coupling Reaction: The final step involves the coupling of the prepared intermediates under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for various organic transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound might be investigated for its potential biological activities. It could be screened for antimicrobial, anticancer, or other pharmacological properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features might be optimized to enhance its therapeutic efficacy and reduce toxicity.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and materials. Its unique structure might impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile depends on its specific application. For example, if it is used as a drug, its mechanism might involve binding to specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects could be mediated through various biochemical pathways, leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)prop-2-enenitrile: Similar structure but lacks the sulfonyl group.

    (2E)-3-[4-(dimethylamino)phenyl]-2-(4-chlorobenzenesulfonyl)prop-2-enenitrile: Similar structure but has a chlorine atom instead of a methyl group on the benzene ring.

Uniqueness

The presence of the sulfonyl group in (2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile imparts unique chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-14-4-10-17(11-5-14)23(21,22)18(13-19)12-15-6-8-16(9-7-15)20(2)3/h4-12H,1-3H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSPXTHUDMFZPG-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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